molecular formula C19H12F2N4OS B2844821 3-(4-Fluorophenyl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole CAS No. 1111290-72-2

3-(4-Fluorophenyl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

Cat. No.: B2844821
CAS No.: 1111290-72-2
M. Wt: 382.39
InChI Key: RNQFSBVUUGPKMC-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at positions 3 and 3. The 3-position is occupied by a 4-fluorophenyl group, while the 5-position contains a ((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl moiety. This structural combination is hypothesized to influence bioactivity, particularly in therapeutic contexts such as antimicrobial or anticancer applications .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N4OS/c20-14-5-1-12(2-6-14)16-9-10-18(24-23-16)27-11-17-22-19(25-26-17)13-3-7-15(21)8-4-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQFSBVUUGPKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzonitrile with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield 4-fluorophenylthiosemicarbazide. The final step involves cyclization with chloroacetic acid to form the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

3-(4-Fluorophenyl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Isosteres with Thiazole Cores

Compound 4 (4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole)

  • Core Structure : Thiazole instead of oxadiazole.
  • Substituents : Chlorophenyl at position 4, fluorophenyl-triazole-pyrazole at position 2.
  • Key Differences : The thiazole core lacks the oxadiazole’s oxygen atom, reducing polarity. The chloro substituent increases electronegativity compared to fluorine.

Compound 5 (4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole)

  • Core Structure : Thiazole.
  • Substituents : Fluorophenyl at position 4, similar to Compound 3.
  • Key Differences : Fluorine replaces chlorine, enhancing metabolic stability and π-π interactions.

1,2,4-Oxadiazole Derivatives with Therapeutic Potential

5-(4-Fluorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole

  • Core Structure : 1,2,4-Oxadiazole.
  • Substituents: Quinolin-8-ylsulfonylmethyl at position 3, fluorophenyl at position 4.
  • Key Differences : Sulfonyl group replaces pyridazinylthio, increasing polarity and hydrogen-bond acceptor capacity.
  • Bioactivity : Anticancer activity against EGFR-positive cell lines (IC50 = 4.13–29.23 μM), comparable to erlotinib .

5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole

  • Core Structure : 1,2,4-Oxadiazole.
  • Substituents : Chloroethyl at position 5, fluorophenylmethyl at position 3.
  • Physical Properties: LogD (pH 5.5) = N/A; H-bond acceptors = 2, donors = 0 .

Triazole-Based Analogs

4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

  • Core Structure : 1,2,4-Triazole-3-thiol.
  • Substituents: Fluorobenzylideneamino at position 4, pyridinyl at position 5.
  • Key Differences : Triazole-thiol core vs. oxadiazole; thiol group enhances metal-binding capacity.

Key Research Findings

  • Electronic Effects : Fluorine substituents enhance metabolic stability and membrane permeability relative to chloro or methoxy groups .
  • Bioactivity Gaps : While thiazole derivatives (e.g., Compound 4) show antimicrobial activity, oxadiazole analogs with pyridazinylthio groups require explicit testing to confirm hypothesized anticancer effects .

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